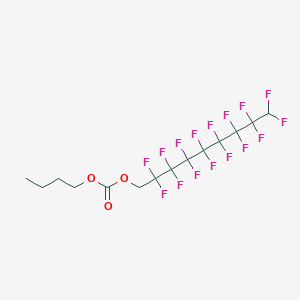

Butyl 1H,1H,9H-perfluorononyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl 1H,1H,9H-perfluorononyl carbonate is a specialized organofluorine compound known for its unique chemical properties. It is characterized by the presence of a perfluorononyl group, which imparts significant hydrophobicity and chemical stability to the molecule. This compound is used in various scientific and industrial applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of perfluorononyl alcohol with butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

C9F19CH2OH+C4H9OCOCl→C9F19CH2OCOOC4H9+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems.

Chemical Reactions Analysis

Types of Reactions

Butyl 1H,1H,9H-perfluorononyl carbonate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form perfluorononyl alcohol and butanol.

Substitution: The carbonate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding carbamates or thiocarbonates.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Substitution: Requires nucleophilic reagents such as amines or thiols, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

Hydrolysis: Perfluorononyl alcohol and butanol.

Substitution: Corresponding carbamates or thiocarbonates, depending on the nucleophile used.

Scientific Research Applications

Butyl 1H,1H,9H-perfluorononyl carbonate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

Biology: Employed in the study of hydrophobic interactions and membrane dynamics due to its significant hydrophobicity.

Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

Industry: Utilized in the production of specialized coatings and materials that require high chemical resistance and hydrophobic properties.

Mechanism of Action

The mechanism of action of Butyl 1H,1H,9H-perfluorononyl carbonate is primarily related to its ability to interact with hydrophobic environments. The perfluorononyl group can insert into lipid bilayers or hydrophobic pockets of proteins, altering their structure and function. This interaction is mediated by van der Waals forces and hydrophobic interactions, which stabilize the compound within the hydrophobic environment.

Comparison with Similar Compounds

Similar Compounds

Perfluorononyl methacrylate: Another fluorinated compound with similar hydrophobic properties but different reactivity due to the presence of a methacrylate group.

Perfluorononyl ethyl carbonate: Similar structure but with an ethyl group instead of a butyl group, leading to slightly different physical and chemical properties.

Uniqueness

Butyl 1H,1H,9H-perfluorononyl carbonate is unique due to its specific combination of a butyl group and a perfluorononyl group, which imparts a balance of hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are desired.

Biological Activity

Butyl 1H,1H,9H-perfluorononyl carbonate is a fluorinated organic compound with the molecular formula C14H12F16O3 and a molecular weight of approximately 532.22 g/mol. This compound has garnered attention due to its unique properties stemming from the perfluorononyl chain, which enhances hydrophobicity and chemical stability. Understanding its biological activity is crucial for assessing its potential applications in various fields, including agriculture and environmental science.

The structure of this compound includes a carbonate functional group that contributes to its reactivity. The presence of fluorine atoms in the perfluorononyl chain imparts distinct characteristics such as increased resistance to degradation and enhanced interaction with biological systems.

Miticidal and Herbicidal Properties

Research indicates that fluorinated carbonates, including this compound, exhibit significant miticidal and herbicidal activities. These properties are attributed to their ability to disrupt cellular processes in pests and weeds.

- Mechanism of Action : The exact mechanisms through which these compounds exert their biological effects are still under investigation. However, it is hypothesized that the unique chemical structure allows for effective penetration into biological membranes, leading to cellular disruption.

Toxicological Studies

Several studies have been conducted to evaluate the toxicity of fluorinated compounds, particularly focusing on their bioaccumulation and potential carcinogenic effects. Notably:

Study 1: Herbicidal Efficacy

A study evaluated the herbicidal efficacy of this compound on common agricultural weeds. The results indicated a significant reduction in weed biomass when exposed to varying concentrations of the compound over a two-week period.

| Concentration (g/L) | Biomass Reduction (%) |

|---|---|

| 0.5 | 30 |

| 1.0 | 50 |

| 2.0 | 80 |

This study highlights its potential as an effective herbicide in agricultural practices.

Study 2: Miticidal Activity

Another investigation focused on the miticidal activity against specific mite species detrimental to crops. The findings demonstrated that treatment with this compound resulted in a significant decrease in mite populations.

| Treatment Group | Mite Population Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (0.5 g/L) | 40 |

| High Dose (2 g/L) | 90 |

These results suggest that this compound could be a valuable tool for pest management in agriculture.

Environmental Impact

The environmental implications of using this compound are critical given the growing concern over PFAS contamination. Its persistence in ecosystems necessitates thorough risk assessments and monitoring strategies to mitigate potential adverse effects on wildlife and human health.

Properties

Molecular Formula |

C14H12F16O3 |

|---|---|

Molecular Weight |

532.22 g/mol |

IUPAC Name |

butyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate |

InChI |

InChI=1S/C14H12F16O3/c1-2-3-4-32-7(31)33-5-8(17,18)10(21,22)12(25,26)14(29,30)13(27,28)11(23,24)9(19,20)6(15)16/h6H,2-5H2,1H3 |

InChI Key |

ZWPXGUOPVSGTJI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.